molecular formula C7H3NS B568565 7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene CAS No. 113688-14-5

7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene

Cat. No.: B568565
CAS No.: 113688-14-5
M. Wt: 133.168
InChI Key: NEZWDXALLDNBNF-UHFFFAOYSA-N
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Description

Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene is a heterocyclic compound that features a unique fusion of thiophene and azirene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with aziridine intermediates. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

  • Cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines
  • Pyrimido[5’,4’:2,3]thieno[2,3-c]isoquinolines

Comparison: Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene is unique due to its specific ring fusion and the presence of both thiophene and azirene rings This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

113688-14-5

Molecular Formula

C7H3NS

Molecular Weight

133.168

InChI

InChI=1S/C7H3NS/c1-2-9-6-3-5-7(8-5)4(1)6/h1-3H

InChI Key

NEZWDXALLDNBNF-UHFFFAOYSA-N

SMILES

C1=CSC2=CC3=NC3=C21

Synonyms

Thieno[3,2:3,4]cyclopent[1,2-b]azirine (9CI)

Origin of Product

United States

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